![molecular formula C9H9BF4KNO B1409288 Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-24-0](/img/structure/B1409288.png)
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoroborates are a special class of organoboron reagents . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often used as the primary boron source in Suzuki–Miyaura-type reactions .
Molecular Structure Analysis
The molecular structure of a potassium trifluoroborate would generally consist of a boron atom surrounded by three fluorine atoms and one organic group, with a potassium ion for charge balance .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . For example, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific potassium trifluoroborate would depend on the nature of the organic group attached to the boron atom. For example, Potassium 4-fluorophenyltrifluoroborate has a molecular weight of 202 g/mol and a melting point of 290°C to 292°C .Scientific Research Applications
Suzuki Cross-Coupling Reactions
Potassium trifluoroborate salts are widely used as potent boronic acid surrogates in Suzuki cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and organic materials .
Stability in Synthesis
Unlike boronic acids and esters, potassium trifluoroborate salts exhibit remarkable stability under various conditions. They are moisture- and air-stable, which makes them more convenient for long-term storage and use in synthesis processes that require rigorous conditions .
Compatibility with Oxidative Conditions
These salts are also known for their compatibility with strong oxidative conditions . This property is particularly beneficial in reactions where other reagents might decompose or react undesirably when exposed to oxidizing agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
potassium;trifluoro-[3-(4-fluoroanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVDRKZBBJBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate | |
CAS RN |
1705578-24-0 | |
Record name | Borate(1-), trifluoro[3-[(4-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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